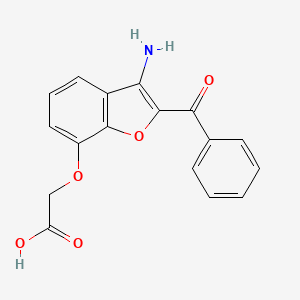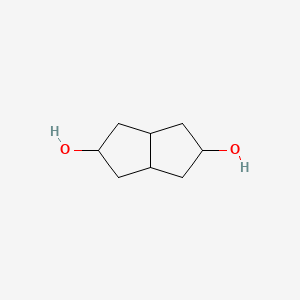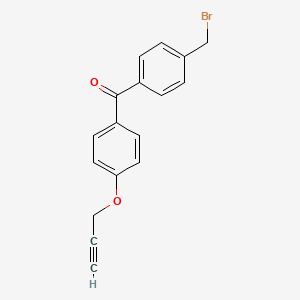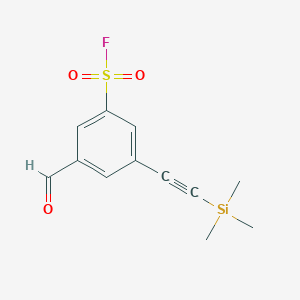
3-Phenyl-1-cycloheptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1-cycloheptene is an organic compound with the molecular formula C13H16 It is a cycloalkene with a phenyl group attached to the first carbon of the cycloheptene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-cycloheptene typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylmagnesium bromide with cycloheptanone, followed by dehydration to form the desired cycloheptene ring . The reaction conditions often include the use of a Grignard reagent and an acidic catalyst to facilitate the cyclization and dehydration steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenyl-1-cycloheptene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Cycloheptanone, phenylcycloheptanol
Reduction: 3-Phenylcycloheptane
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1-cycloheptene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Phenyl-1-cycloheptene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products . In reduction reactions, the addition of hydrogen atoms to the cycloheptene ring leads to the formation of cycloheptane derivatives . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Vergleich Mit ähnlichen Verbindungen
- 1-Phenylcycloheptene
- 3-(2-Methoxyphenyl)-1-cyclohexene
- 3-Methoxy-1-cyclopentene
Comparison: 3-Phenyl-1-cycloheptene is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to six-membered or five-membered ring analogs For instance, 1-Phenylcycloheptene has a similar structure but may exhibit different reactivity due to the position of the phenyl group .
Eigenschaften
CAS-Nummer |
19217-54-0 |
|---|---|
Molekularformel |
C13H16 |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
3-phenylcycloheptene |
InChI |
InChI=1S/C13H16/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h3-4,6-8,10-12H,1-2,5,9H2 |
InChI-Schlüssel |
ZFBUBYLVRDQACY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C=CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![azanium;[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate](/img/structure/B11942292.png)

![Thiazolidinone]](/img/structure/B11942299.png)






![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)
![1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11942362.png)
![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)


